(R)-2-(3-Vinylphenyl)pyrrolidine
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Overview
Description
®-2-(3-Vinylphenyl)pyrrolidine is a chiral compound that features a pyrrolidine ring attached to a vinyl-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(3-Vinylphenyl)pyrrolidine typically involves the use of chiral catalysts to ensure the desired enantiomer is obtained. One common method involves the asymmetric hydrogenation of a suitable precursor, such as a vinyl-substituted phenyl ketone, using a chiral rhodium or ruthenium catalyst. The reaction conditions often include hydrogen gas at elevated pressures and temperatures, along with the chiral catalyst in a suitable solvent.
Industrial Production Methods
Industrial production of ®-2-(3-Vinylphenyl)pyrrolidine may involve similar asymmetric hydrogenation techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as crystallization or chromatography are employed to isolate the desired enantiomer.
Chemical Reactions Analysis
Types of Reactions
®-2-(3-Vinylphenyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or diols.
Reduction: The vinyl group can be reduced to an ethyl group using hydrogenation.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation or osmium tetroxide (OsO4) for dihydroxylation.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Electrophiles such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Epoxides or diols.
Reduction: Ethyl-substituted phenylpyrrolidine.
Substitution: Halogenated phenylpyrrolidine derivatives.
Scientific Research Applications
®-2-(3-Vinylphenyl)pyrrolidine has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in asymmetric catalysis.
Medicine: Explored for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-2-(3-Vinylphenyl)pyrrolidine in various applications depends on its interaction with molecular targets. In asymmetric catalysis, it acts as a chiral ligand, coordinating to metal centers and influencing the stereochemistry of the reaction. In medicinal chemistry, its mechanism may involve binding to specific receptors or enzymes, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- (S)-2-(3-Vinylphenyl)pyrrolidine
- 2-(3-Vinylphenyl)pyrrolidine (racemic mixture)
- 2-(3-Ethylphenyl)pyrrolidine
Uniqueness
®-2-(3-Vinylphenyl)pyrrolidine is unique due to its specific chiral configuration, which can impart distinct stereochemical properties in reactions. This makes it valuable in asymmetric synthesis and chiral drug development, where the enantiomeric purity and specific stereochemistry are crucial for the desired biological activity.
Properties
Molecular Formula |
C12H15N |
---|---|
Molecular Weight |
173.25 g/mol |
IUPAC Name |
(2R)-2-(3-ethenylphenyl)pyrrolidine |
InChI |
InChI=1S/C12H15N/c1-2-10-5-3-6-11(9-10)12-7-4-8-13-12/h2-3,5-6,9,12-13H,1,4,7-8H2/t12-/m1/s1 |
InChI Key |
VJXQJOPRSOOAER-GFCCVEGCSA-N |
Isomeric SMILES |
C=CC1=CC(=CC=C1)[C@H]2CCCN2 |
Canonical SMILES |
C=CC1=CC(=CC=C1)C2CCCN2 |
Origin of Product |
United States |
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